molecular formula C15H12N4O2 B2555099 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 926240-77-9

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2555099
CAS No.: 926240-77-9
M. Wt: 280.287
InChI Key: RBMIDRFAHQDIRK-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and a phenyl group at the 1-position. Phenylpyrazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for this compound were not found, there is ongoing research into the properties and potential applications of similar compounds . This includes the development of new antimicrobial and antioxidant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-buten-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

    • Reactants: 4-nitrophenylhydrazine and 1-phenyl-3-buten-2-one
    • Conditions: Acidic or basic medium
    • Intermediate: Hydrazone
  • Step 2: Cyclization

    • Conditions: Heating or reflux
    • Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

  • Reduction

    • Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
    • Product: 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine
  • Substitution

    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Product: Halogenated derivatives of the pyrazole
  • Oxidation

    • Reagents: Oxidizing agents (e.g., potassium permanganate)
    • Product: Oxidized derivatives of the pyrazole

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: N-bromosuccinimide (NBS) or other halogenating agents

    Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1H-pyrazole
  • 4-nitrophenylhydrazine
  • 1-phenyl-3-buten-2-one

Uniqueness

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-(4-nitrophenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIDRFAHQDIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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